Triheptanoin Triheptanoin Triheptanoin is under investigation for the treatment of Glycogen Storage Disease Type V and Alternating Hemiplegia of Childhood. Triheptanoin has been investigated for the treatment of Adult Polyglucosan Body Disease, Glycogen Storage Disease Type IV, and Glycogen Brancher Enzyme Deficiency.
Brand Name: Vulcanchem
CAS No.: 620-67-7
VCID: VC0545861
InChI: InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3
SMILES: CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC
Molecular Formula: C24H44O6
Molecular Weight: 428.6 g/mol

Triheptanoin

CAS No.: 620-67-7

Inhibitors

VCID: VC0545861

Molecular Formula: C24H44O6

Molecular Weight: 428.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Triheptanoin - 620-67-7

CAS No. 620-67-7
Product Name Triheptanoin
Molecular Formula C24H44O6
Molecular Weight 428.6 g/mol
IUPAC Name 2,3-di(heptanoyloxy)propyl heptanoate
Standard InChI InChI=1S/C24H44O6/c1-4-7-10-13-16-22(25)28-19-21(30-24(27)18-15-12-9-6-3)20-29-23(26)17-14-11-8-5-2/h21H,4-20H2,1-3H3
Standard InChIKey PJHKBYALYHRYSK-UHFFFAOYSA-N
SMILES CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC
Canonical SMILES CCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCC
Appearance Solid powder
Description Triheptanoin is under investigation for the treatment of Glycogen Storage Disease Type V and Alternating Hemiplegia of Childhood. Triheptanoin has been investigated for the treatment of Adult Polyglucosan Body Disease, Glycogen Storage Disease Type IV, and Glycogen Brancher Enzyme Deficiency.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms IND-106011; UX-007; IND106011; UX007; IND 106011; UX 007; Triheptanoin; Glycerol trienanthate
Reference 1: Vockley J, Marsden D, McCracken E, DeWard S, Barone A, Hsu K, Kakkis E. Long-term major clinical outcomes in patients with long chain fatty acid oxidation disorders before and after transition to triheptanoin treatment--A retrospective chart review. Mol Genet Metab. 2015 Sep-Oct;116(1-2):53-60. doi: 10.1016/j.ymgme.2015.06.006. Review. Erratum in: Mol Genet Metab. 2015 Nov;116(3):221. PubMed PMID: 26116311; PubMed Central PMCID: PMC4561603.
2: Vockley J, Charrow J, Ganesh J, Eswara M, Diaz GA, McCracken E, Conway R, Enns GM, Starr J, Wang R, Abdenur JE, Sanchez-de-Toledo J, Marsden DL. Triheptanoin treatment in patients with pediatric cardiomyopathy associated with long chain-fatty acid oxidation disorders. Mol Genet Metab. 2016 Nov;119(3):223-231. doi: 10.1016/j.ymgme.2016.08.008. PubMed PMID: 27590926; PubMed Central PMCID: PMC5083220.
3: Schwarzkopf TM, Koch K, Klein J. Reduced severity of ischemic stroke and improvement of mitochondrial function after dietary treatment with the anaplerotic substance triheptanoin. Neuroscience. 2015 Aug 6;300:201-9. doi: 10.1016/j.neuroscience.2015.05.014. PubMed PMID: 25982559.
4: Nguyen TD, Shingu Y, Amorim PA, Schwarzer M, Doenst T. Triheptanoin Alleviates Ventricular Hypertrophy and Improves Myocardial Glucose Oxidation in Rats With Pressure Overload. J Card Fail. 2015 Nov;21(11):906-15. doi: 10.1016/j.cardfail.2015.07.009. PubMed PMID: 26209001.
5: Pascual JM, Liu P, Mao D, Kelly DI, Hernandez A, Sheng M, Good LB, Ma Q, Marin-Valencia I, Zhang X, Park JY, Hynan LS, Stavinoha P, Roe CR, Lu H. Triheptanoin for glucose transporter type I deficiency (G1D): modulation of human ictogenesis, cerebral metabolic rate, and cognitive indices by a food supplement. JAMA Neurol. 2014 Oct;71(10):1255-65. doi: 10.1001/jamaneurol.2014.1584. PubMed PMID: 25110966; PubMed Central PMCID: PMC4376124.
6: Adanyeguh IM, Rinaldi D, Henry PG, Caillet S, Valabregue R, Durr A, Mochel F. Triheptanoin improves brain energy metabolism in patients with Huntington disease. Neurology. 2015 Feb 3;84(5):490-5. doi: 10.1212/WNL.0000000000001214. PubMed PMID: 25568297; PubMed Central PMCID: PMC4336068.
7: Tefera TW, Wong Y, Barkl-Luke ME, Ngo ST, Thomas NK, McDonald TS, Borges K. Triheptanoin Protects Motor Neurons and Delays the Onset of Motor Symptoms in a Mouse Model of Amyotrophic Lateral Sclerosis. PLoS One. 2016 Aug 26;11(8):e0161816. doi: 10.1371/journal.pone.0161816. PubMed PMID: 27564703; PubMed Central PMCID: PMC5001695.
8: Kim TH, Borges K, Petrou S, Reid CA. Triheptanoin reduces seizure susceptibility in a syndrome-specific mouse model of generalized epilepsy. Epilepsy Res. 2013 Jan;103(1):101-5. doi: 10.1016/j.eplepsyres.2012.09.016. PubMed PMID: 23196212.
9: Thomas NK, Willis S, Sweetman L, Borges K. Triheptanoin in acute mouse seizure models. Epilepsy Res. 2012 May;99(3):312-7. doi: 10.1016/j.eplepsyres.2011.12.013. PubMed PMID: 22260920.
10: Tucci S, Floegel U, Beermann F, Behringer S, Spiekerkoetter U. Triheptanoin: long-term effects in the very long-chain acyl-CoA dehydrogenase-deficient mouse. J Lipid Res. 2017 Jan;58(1):196-207. doi: 10.1194/jlr.M072033. PubMed PMID: 27884962; PubMed Central PMCID: PMC5234721.
11: Hadera MG, Smeland OB, McDonald TS, Tan KN, Sonnewald U, Borges K. Triheptanoin partially restores levels of tricarboxylic acid cycle intermediates in the mouse pilocarpine model of epilepsy. J Neurochem. 2014 Apr;129(1):107-19. doi: 10.1111/jnc.12610. PubMed PMID: 24236946.
12: Mochel F, Hainque E, Gras D, Adanyeguh IM, Caillet S, Héron B, Roubertie A, Kaphan E, Valabregue R, Rinaldi D, Vuillaumier S, Schiffmann R, Ottolenghi C, Hogrel JY, Servais L, Roze E. Triheptanoin dramatically reduces paroxysmal motor disorder in patients with GLUT1 deficiency. J Neurol Neurosurg Psychiatry. 2016 May;87(5):550-3. doi: 10.1136/jnnp-2015-311475. PubMed PMID: 26536893; PubMed Central PMCID: PMC4853553.
13: Vieira de Melo IS, Da Rocha Ataide T, Lima de Oliveira S, Bezerra Bueno N, Duarte de Freitas J, Goulart Sant'Ana AE. HEPATIC FATTY ACID PROFILE OF RATS FED A TRIHEPTANOIN-BASED KETOGENIC DIET. Nutr Hosp. 2015 Jul 1;32(1):265-9. doi: 10.3305/nh.2015.32.1.9033. PubMed PMID: 26262726.
14: Breen C, White FJ, Scott CA, Heptinstall L, Walter JH, Jones SA, Morris AA. Unsuccessful treatment of severe pyruvate carboxylase deficiency with triheptanoin. Eur J Pediatr. 2014 Mar;173(3):361-6. doi: 10.1007/s00431-013-2166-5. PubMed PMID: 24114256.
15: Roe CR, Brunengraber H. Anaplerotic treatment of long-chain fat oxidation disorders with triheptanoin: Review of 15 years Experience. Mol Genet Metab. 2015 Dec;116(4):260-8. doi: 10.1016/j.ymgme.2015.10.005. PubMed PMID: 26547562; PubMed Central PMCID: PMC4712637.
16: Willis S, Stoll J, Sweetman L, Borges K. Anticonvulsant effects of a triheptanoin diet in two mouse chronic seizure models. Neurobiol Dis. 2010 Dec;40(3):565-72. doi: 10.1016/j.nbd.2010.07.017. PubMed PMID: 20691264; PubMed Central PMCID: PMC2955820.
17: Francis JS, Markov V, Leone P. Dietary triheptanoin rescues oligodendrocyte loss, dysmyelination and motor function in the nur7 mouse model of Canavan disease. J Inherit Metab Dis. 2014 May;37(3):369-81. doi: 10.1007/s10545-013-9663-6. PubMed PMID: 24288037.
18: Aso E, Semakova J, Joda L, Semak V, Halbaut L, Calpena A, Escolano C, Perales JC, Ferrer I. Triheptanoin supplementation to ketogenic diet curbs cognitive impairment in APP/PS1 mice used as a model of familial Alzheimer's disease. Curr Alzheimer Res. 2013 Mar;10(3):290-7. PubMed PMID: 23131121.
19: Park MJ, Aja S, Li Q, Degano AL, Penati J, Zhuo J, Roe CR, Ronnett GV. Anaplerotic triheptanoin diet enhances mitochondrial substrate use to remodel the metabolome and improve lifespan, motor function, and sociability in MeCP2-null mice. PLoS One. 2014 Oct 9;9(10):e109527. doi: 10.1371/journal.pone.0109527. PubMed PMID: 25299635; PubMed Central PMCID: PMC4192301.
20: Hadera MG, McDonald T, Smeland OB, Meisingset TW, Eloqayli H, Jaradat S, Borges K, Sonnewald U. Modification of Astrocyte Metabolism as an Approach to the Treatment of Epilepsy: Triheptanoin and Acetyl-L-Carnitine. Neurochem Res. 2016 Feb;41(1-2):86-95. doi: 10.1007/s11064-015-1728-5. Review. PubMed PMID: 26433381.
PubChem Compound 69286
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator